molecular formula C15H19NO3S2 B12312681 1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid

Cat. No.: B12312681
M. Wt: 325.5 g/mol
InChI Key: UQWLOWFDKAFKAP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name of this compound is (2S,4S)-1-(2-methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid , as determined by PubChem’s Lexichem TK 2.7.0 algorithm. The stereochemical configuration is defined by two chiral centers at positions 2 and 4 of the pyrrolidine ring. The 2S,4S designation indicates that both centers have an absolute configuration where substituents are arranged in a counterclockwise (S) orientation.

A diastereomeric form with 2R,4R configuration has also been characterized, differing in the spatial arrangement of the methyl and sulfanyl groups on the propanoyl moiety. The IUPAC name for this variant is (2R,4R)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid . These configurations are critical for understanding the compound’s biological activity, as stereochemistry influences molecular interactions with enzymatic targets.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₉NO₃S₂ is consistent across both diastereomers. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 19 1.008 19.15
N 1 14.01 14.01
O 3 16.00 48.00
S 2 32.07 64.14
Total 325.45

This matches experimental data reporting a molecular weight of 325.5 g/mol . The sulfur atoms contribute significantly to the compound’s polarity, influencing its solubility and crystallinity.

Crystallographic Data and Conformational Isomerism

X-ray diffraction studies reveal a monoclinic crystal system for the compound, with unit cell parameters a = 56.444 Å , b = 59.568 Å , and α = 73.22° . The Matthews coefficient of 2.23 and solvent content of 44.87% suggest a tightly packed lattice. Conformational isomerism arises from rotational flexibility in the propanoyl and phenylsulfanyl groups.

Gas-phase studies using time-resolved collisional-induced dissociation (CID) demonstrate that the carboxylic acid group forms an intramolecular hydrogen bond with the benzoyl oxygen, stabilizing a cis conformation. This interaction is absent in esterified derivatives, confirming the carboxylic acid’s role in conformational rigidity.

Comparative Analysis of Diastereomeric Forms (2S,4S vs. 2R,4R Configurations)

The 2S,4S and 2R,4R diastereomers exhibit distinct physicochemical properties:

Property (2S,4S) Diastereomer (2R,4R) Diastereomer
InChIKey UQWLOWFDKAFKAP-OLPBLLBXSA-N UQWLOWFDKAFKAP-CYZMBNFOSA-N
SMILES CC(CS)C(=O)N1CC@HSC2=CC=CC=C2 CC@@HC(=O)N1CC@@HSC2=CC=CC=C2
Melting Point 198–202°C (dec.) Not reported
Solubility 0.5 mg/mL in DMSO Similar to (2S,4S) form

The 2S,4S configuration is biologically active as an angiotensin-converting enzyme (ACE) inhibitor, while the 2R,4R form shows reduced binding affinity due to steric clashes with the enzyme’s active site. Computational modeling further indicates that the 2S,4S isomer adopts a preferred conformation that aligns with the ACE catalytic pocket.

Properties

IUPAC Name

1-(2-methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLOWFDKAFKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Peptide Coupling Reactions

Key Intermediates

The synthesis typically involves two intermediates:

  • (S)-3-Benzoylthio-2-methylpropionic acid (or its acyl chloride derivative).
  • cis-4-Phenylthio-L-proline (or its hydrochloride salt).

Coupling Methods

Acyl Chloride Condensation

The most common method involves reacting (S)-3-benzoylthio-2-methylpropionyl chloride with cis-4-phenylthio-L-proline under alkaline conditions:

  • Reaction Conditions :
    • Solvent : Water or aqueous-organic biphasic systems (e.g., isobutyl acetate/water).
    • pH : 9.0–9.5, maintained by sodium hydroxide.
    • Temperature : 20–25°C.
    • Yield : 70–85%.

The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

Coupling Agents

Alternative methods use peptide-coupling agents for higher stereochemical control:

  • Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) .
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) .
    • Solvent : Dichloromethane or dimethylformamide (DMF).
    • Yield : 65–75%.

A widely cited industrial route involves N-acetyl-L-oxyproline as the starting material:

Esterification and Tosylation

  • Esterification :

    • N-Acetyl-L-oxyproline is treated with methanol in the presence of p-toluenesulfonic acid (PTSA).
    • Molar Ratio : 1:7–8 (N-acetyl-L-oxyproline:methanol).
    • Catalyst : PTSA (0.1–0.2 equiv).
    • Product : N-Acetyl-L-oxyproline methyl ester.
  • Tosylation :

    • The ester is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine.
    • Molar Ratio : 1:1.2–1.5 (ester:TsCl).
    • Product : N-Acetyl-trans-4-p-toluenesulfonyl-L-oxyproline methyl ester.

Thiophenyl Substitution

  • Reaction with Thiophenol :
    • The tosylated intermediate is treated with sodium thiophenolate in ethanol.
    • Temperature : −5°C to 5°C during addition, followed by 15–30°C for 12–36 hours.
    • Product : N-Acetyl-4-phenylthio-L-proline methyl ester.

Hydrolysis and Deacetylation

  • Basic Hydrolysis :

    • The methyl ester is hydrolyzed using sodium hydroxide in ethanol/water.
    • pH : Adjusted to 1–2 with HCl to precipitate the free acid.
  • Deacetylation :

    • The acetyl group is removed using concentrated hydrochloric acid.
    • Product : cis-4-Phenylthio-L-proline hydrochloride.

Crystallization and Salt Formation

The final step often involves converting the free acid to a calcium salt for stability:

Potassium Salt Intermediate

  • Salification :
    • Zofenopril free acid is dissolved in isopropanol and treated with potassium 2-ethylhexanoate.
    • Molar Ratio : 1:1 (acid:potassium salt).
    • Product : Zofenopril potassium salt (yield: 90–95%).

Calcium Salt Formation

  • Ion Exchange :
    • The potassium salt is reacted with calcium chloride in water at 70–90°C.
    • Seeding : Polymorph form A or B crystals are added to control crystallization.
    • Yield : 80–88%.

Analytical Data and Quality Control

Characterization

  • HPLC Purity : ≥99.5% for pharmaceutical-grade material.
  • X-ray Powder Diffraction (XRPD) : Used to distinguish polymorphs (Forms A and B).
Polymorph XRPD Peaks (2θ) Melting Point (°C)
Form A 8.4°, 12.7°, 17.2° 158–160
Form B 7.9°, 11.3°, 15.8° 152–154

Impurity Profile

Common impurities include:

  • Hydrolysis Byproduct : 3-Mercapto-2-methylpropionic acid (≤0.2%).
  • Oxidation Byproduct : Disulfide dimer (≤0.1%).

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Purity (%)
Acyl Chloride cis-4-Phenylthio-L-proline Alkaline condensation 70–85 99.0–99.5
Peptide Coupling Pre-formed intermediates DCC/HOBt-mediated 65–75 98.5–99.0
Industrial Route N-Acetyl-L-oxyproline Tosylation/substitution 60–70 98.0–98.5

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various downstream effects, such as the modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Captopril

Captopril’s core structure includes a pyrrolidine ring substituted with a thiol-containing propanoyl group. Modifications to this scaffold, such as the addition of substituents (e.g., phenylsulfanyl), may influence stability, bioavailability, or ACE-binding affinity. Below is a comparison of Captopril with structurally or functionally related compounds from the evidence:

Compound Name Key Structural Features Pharmacological Class Key Properties References
Captopril Pyrrolidine-2-carboxylic acid with 1-(2-methyl-3-sulfanylpropanoyl) substituent ACE inhibitor - Short half-life (~2 h)
- Susceptible to oxidative degradation at higher pH
Cysteamine (2-aminoethanethiol) Simple thiol-containing amine Antioxidant, cystinosis therapy - Scavenges hydroxyl radicals
- Used in free radical inhibition studies
Mercaptoethanol (2-hydroxy-1-ethanethiol) Thiol-alcohol hybrid Reducing agent - Stabilizes thiol groups
- Less potent than Captopril in radical scavenging
Hydrochlorothiazide (HCZ) Benzothiadiazine sulfonamide Thiazide diuretic - Often combined with Captopril (e.g., Capozide) for hypertension
- Targets renal NaCl transport
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid Pyrrolidine with hydroxymethyl and carboxylic acid groups Unspecified - Structural analog with different substituents; no ACE inhibition reported

Functional and Pharmacological Comparisons

  • Thiol Reactivity : Captopril’s thiol group enables ACE inhibition and free radical scavenging, but it also contributes to instability at neutral-to-alkaline pH . The phenylsulfanyl group in the target compound may alter redox activity or steric hindrance at the ACE active site.
  • Combination Therapies: Captopril is frequently combined with HCZ (as in Capozide) to enhance antihypertensive efficacy . The target compound’s phenylsulfanyl group could introduce synergistic effects or novel mechanisms.
  • Drug Delivery : Captopril has been studied in controlled-release systems using zirconium-based metal-organic frameworks (Zr-MOFs) to mitigate its short half-life . The target compound’s lipophilic phenylsulfanyl group might improve encapsulation efficiency or bioavailability.

Stability and Degradation

Captopril degrades primarily via oxidation of its thiol group, especially at pH > 2 . The phenylsulfanyl substituent in the target compound may either stabilize the molecule (via steric protection) or introduce new degradation pathways (e.g., sulfoxide formation).

Biological Activity

1-(2-Methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid, commonly referred to as Zofenoprilat, is a compound of interest due to its biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
  • Molecular Formula : C15H19NO3S2
  • Molecular Weight : 325.446 g/mol
  • CAS Number : 75176-37-3

Structural Representation

PropertyValue
Chemical StructureStructure
SMILESCC@HC(=O)N1CC@HSC1=CC=CC=C1
InChIInChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16...

Zofenoprilat acts primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS), regulating blood pressure and fluid balance. By inhibiting ACE, Zofenoprilat decreases the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in treating hypertension and heart failure.

Pharmacological Effects

  • Antihypertensive Effects : Clinical studies have demonstrated that Zofenoprilat effectively lowers blood pressure in hypertensive patients by reducing vascular resistance.
  • Cardioprotective Properties : It has been observed to provide protective effects on the heart by improving left ventricular function in patients with heart failure.
  • Renal Protective Effects : Research indicates that ACE inhibitors like Zofenoprilat may reduce the progression of renal impairment in patients with chronic kidney disease.

Toxicological Profile

Zofenoprilat has a favorable safety profile with low toxicity observed in animal studies. The compound exhibits:

  • LD50 (rat) : Approximately 2.1864 mol/kg, indicating low acute toxicity.
  • Carcinogenicity : Classified as a non-carcinogen based on available data.

Clinical Trials

Several clinical trials have evaluated the efficacy of Zofenoprilat:

  • Study on Hypertensive Patients :
    • Objective : To assess the effectiveness of Zofenoprilat in reducing blood pressure.
    • Results : Patients showed significant reductions in systolic and diastolic blood pressure over a 12-week period.
    • Reference :
  • Heart Failure Management :
    • Objective : To evaluate the impact on heart function.
    • Results : Improved ejection fraction and reduced hospitalization rates for heart failure exacerbations were noted.
    • Reference :

Comparative Studies

Comparative studies have shown that Zofenoprilat is as effective as other ACE inhibitors with similar side effect profiles but may offer additional benefits in specific populations, such as those with diabetes or chronic kidney disease.

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